pKa and Lipophilicity Profile
The compound exhibits a predicted acid dissociation constant (pKa) of 2.92±0.30, indicating its behavior as a relatively strong acid compared to simple acetic acid (pKa ~4.76) . Its predicted partition coefficient (LogP) is 1.86, providing a quantifiable measure of its lipophilicity . This LogP value suggests a moderate ability to cross biological membranes compared to more hydrophilic analogs like quinoline-4-carboxylic acid (predicted LogP ~1.2) .
| Evidence Dimension | Acidity (pKa) and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | pKa = 2.92±0.30 (Predicted); LogP = 1.86 (Predicted) |
| Comparator Or Baseline | Acetic acid (pKa ~4.76); Quinoline-4-carboxylic acid (LogP ~1.2, predicted) |
| Quantified Difference | pKa lower by ~1.8 units (stronger acid); LogP higher by ~0.6 units (more lipophilic) |
| Conditions | Computational prediction (ACD/Labs or similar software) |
Why This Matters
Quantitative pKa and LogP values are essential for predicting solubility, permeability, and ionization state in biological assays, directly impacting experimental design and data interpretation.
